An In-Depth Technical Guide to Sodium 5-((2-aminoethyl)amino)naphthalene-1-sulfonate (EDANS)
An In-Depth Technical Guide to Sodium 5-((2-aminoethyl)amino)naphthalene-1-sulfonate (EDANS)
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 5-((2-aminoethyl)amino)naphthalene-1-sulfonate, commonly known in the scientific community as EDANS, is a versatile fluorescent probe with significant applications in biochemical and biomedical research. Its utility is most pronounced in the development of fluorogenic substrates for enzymatic assays, particularly in the field of drug discovery. This guide provides a comprehensive overview of the chemical and photophysical properties of EDANS, its primary applications, and detailed protocols for its use, grounded in scientific principles and practical expertise.
From my experience as a Senior Application Scientist, the choice of a fluorescent probe is a critical decision in assay development. EDANS has consistently proven to be a reliable and sensitive tool, especially when paired with a suitable quencher in Förster Resonance Energy Transfer (FRET) applications. Its environment-sensitive fluorescence provides a dynamic range that is essential for high-throughput screening (HTS) of enzyme inhibitors and for elucidating complex biological mechanisms.
Core Chemical and Physical Properties
Understanding the fundamental properties of EDANS is paramount for its effective application. These properties dictate its behavior in different experimental setups and are crucial for the design of robust and reproducible assays.
| Property | Value | Source(s) |
| Synonyms | 1,5-EDANS, EDANS sodium salt, N-(Aminoethyl)-5-naphthylamine-1-sulfonic Acid Sodium Salt, 5-(2-Aminoethylamino)-1-naphthalenesulfonic acid sodium salt | , |
| Molecular Formula | C₁₂H₁₃N₂NaO₃S | |
| Molecular Weight | 288.30 g/mol | , |
| Appearance | Light yellow solid | |
| Solubility | Soluble in DMSO. The sodium salt is much more water-soluble than the free acid form. | , |
| Purity | Typically >98% (HPLC) | |
| Storage | Store at -20°C, protected from light and moisture. Stable for ≥ 2 years under these conditions. | , |
Photophysical Characteristics
The fluorescence of EDANS is the cornerstone of its utility. Its spectral properties make it an excellent donor in FRET pairs, most commonly with 4-((4-(dimethylamino)phenyl)azo)benzoic acid (DABCYL) as the acceptor (quencher).
| Parameter | Value | Source(s) |
| Excitation Wavelength (λex) | ~336 nm | |
| Emission Wavelength (λem) | ~490 nm (in phosphate buffer, pH 7.5) | |
| Extinction Coefficient (ε) | 5,700 M⁻¹cm⁻¹ | |
| Environment Sensitivity | Fluorescence is sensitive to the polarity of the environment. |
The significant Stokes shift (the difference between the excitation and emission maxima) of EDANS is a desirable characteristic for a fluorophore as it minimizes self-quenching and improves signal-to-noise ratios.
Chemical Structure
Caption: FRET mechanism in a protease assay using an EDANS-DABCYL labeled peptide.
The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a highly sensitive "molecular ruler". For a FRET-based enzymatic assay, a peptide substrate is synthesized with EDANS at one terminus and a quencher like DABCYL at the other. In the intact substrate, the proximity of the donor and acceptor allows for efficient FRET, resulting in quenching of the donor's fluorescence. Upon enzymatic cleavage of the peptide, the donor and acceptor are separated, disrupting FRET and leading to an increase in the donor's fluorescence. This increase in fluorescence is directly proportional to the enzymatic activity.
Applications in Drug Development and Research
High-Throughput Screening (HTS) for Protease Inhibitors
One of the most powerful applications of EDANS-based FRET substrates is in HTS for identifying protease inhibitors. Proteases are a major class of drug targets, and the ability to screen large compound libraries for inhibitors is crucial in drug discovery.
Causality Behind Experimental Choices:
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Choice of FRET Pair: The EDANS/DABCYL pair is frequently chosen due to the excellent overlap between the emission spectrum of EDANS and the absorption spectrum of DABCYL, leading to efficient quenching.
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Assay Format: The homogenous, "mix-and-read" format of FRET assays is ideal for HTS, as it eliminates the need for separation steps, reducing assay time and complexity.
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Substrate Design: The peptide sequence linking EDANS and DABCYL is designed to be a specific substrate for the target protease, ensuring assay specificity.
Studying Enzyme Kinetics
FRET-based assays using EDANS are also invaluable for detailed kinetic studies of proteases. By continuously monitoring the fluorescence increase over time, the initial reaction velocity can be determined at various substrate concentrations. This allows for the calculation of key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat).
Nucleic Acid Hybridization
EDANS can also be incorporated into oligonucleotide probes for studying nucleic acid hybridization. [1]In a similar principle to protease assays, a single-stranded DNA or RNA probe can be labeled with EDANS and a quencher. In its unhybridized state, the probe exists in a conformation that brings the donor and quencher into close proximity, resulting in low fluorescence. Upon hybridization to a complementary target sequence, the probe undergoes a conformational change that separates the donor and quencher, leading to a significant increase in fluorescence.
Metal Ion Sensing
The environment-sensitive nature of EDANS fluorescence makes it a potential candidate for the development of fluorescent sensors for metal ions. [2]The binding of a metal ion to a chelating group attached to the EDANS molecule can alter the local environment of the fluorophore, leading to a change in its fluorescence intensity or emission wavelength. This principle can be exploited to design selective and sensitive sensors for various metal ions in biological and environmental samples.
Experimental Protocols
The following is a generalized, self-validating protocol for a FRET-based protease assay using an EDANS-DABCYL substrate. This protocol should be optimized for the specific protease and substrate being used.
Reagent Preparation
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Assay Buffer: Prepare an appropriate assay buffer for the target protease. The pH, ionic strength, and any necessary cofactors should be optimized for maximal enzyme activity. A common starting point is a Tris or HEPES buffer at a physiological pH (e.g., 7.4).
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Enzyme Stock Solution: Prepare a concentrated stock solution of the purified protease in the assay buffer. The final concentration in the assay will need to be determined empirically to ensure a linear reaction rate over the desired time course.
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Substrate Stock Solution: Dissolve the EDANS-DABCYL labeled peptide substrate in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 1-10 mM).
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Inhibitor Stock Solutions: Dissolve test compounds (potential inhibitors) in DMSO to create a range of stock solutions.
Experimental Workflow
Caption: A typical workflow for a high-throughput screening assay to identify protease inhibitors.
Step-by-Step Methodology
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Assay Plate Preparation:
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Using a multi-well microplate (e.g., 96- or 384-well, black plates are recommended to minimize background fluorescence), add 1-2 µL of the test compound or DMSO (for control wells) to each well.
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Enzyme Addition:
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Add the appropriate volume of the diluted enzyme solution to each well. The final enzyme concentration should be in the linear range of the assay.
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Self-Validating Step: Include a "no-enzyme" control to determine the background fluorescence of the substrate.
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Pre-incubation (Optional):
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If the inhibitor is suspected to be a slow-binding inhibitor, pre-incubate the plate with the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the assay temperature.
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Reaction Initiation:
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Initiate the enzymatic reaction by adding the substrate solution to each well. The final substrate concentration should ideally be at or below the Km value for inhibitor screening.
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Fluorescence Measurement:
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Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation (~340 nm) and emission (~490 nm) wavelengths.
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Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a duration that allows for the determination of the initial linear rate of the reaction (e.g., 30-60 minutes).
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Self-Validating Step: The fluorescence in the "no-inhibitor" control should increase linearly over time.
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Data Analysis
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Plot the Data: For each well, plot the fluorescence intensity as a function of time.
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Calculate the Initial Rate: Determine the slope of the linear portion of each curve. This represents the initial reaction rate.
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Calculate Percent Inhibition: The percent inhibition for each test compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_control))
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Determine IC₅₀: For active compounds, plot the percent inhibition as a function of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.
Conclusion
Sodium 5-((2-aminoethyl)amino)naphthalene-1-sulfonate (EDANS) is a robust and versatile fluorescent probe that has become an indispensable tool in modern drug discovery and biomedical research. Its favorable photophysical properties, particularly its suitability as a FRET donor, have enabled the development of sensitive and high-throughput assays for a wide range of biological targets. As a Senior Application Scientist, I have witnessed firsthand the impact of EDANS-based assays in accelerating research and enabling new discoveries. By understanding the core principles of its chemistry and application, researchers can effectively leverage this powerful tool to advance their scientific endeavors.
References
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Eurogentec. (n.d.). A Sensitive Fluorimetric Assay for Detection of HIV-1 Protease Using a Novel FRET Peptide Substrate. Retrieved from [Link]
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Martins, P. M., et al. (2019). Intermolecular Quenching of Edans/Dabcyl Donor–Acceptor FRET Pair. Molbank, 2019(4), M1092. [Link]
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National Center for Biotechnology Information. (n.d.). IAEDANS. PubChem. Retrieved from [Link]
- Valeur, B. (2012).
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Wang, Q., et al. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry, 10, 872855. [Link]
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Wierzbinski, E., et al. (2017). Nucleic acid-based fluorescent probes and their analytical potential. Analytical and Bioanalytical Chemistry, 409(2), 373-391. [Link]
